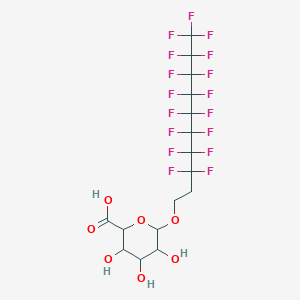
b-D-Glucopyranosiduronic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-D-Glucopyranosiduronic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl: is a complex organic compound known for its unique structure and properties. It is a derivative of glucuronic acid, which is a key component in the metabolism of various substances in the body. The compound’s structure includes multiple fluorine atoms, making it highly hydrophobic and chemically stable.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranosiduronic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl typically involves the following steps:
Starting Material: The synthesis begins with glucuronic acid, which is then modified to introduce the heptadecafluorodecyl group.
Glycosylation: The glucuronic acid derivative is then glycosylated to form the final compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, the compound is used to study metabolic pathways involving glucuronic acid derivatives. It is also used in the development of drug delivery systems due to its hydrophobic nature.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug design.
Industry: In the industrial sector, the compound is used in the production of high-performance materials, including coatings, adhesives, and sealants. Its chemical stability and hydrophobicity make it suitable for various applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, in anti-inflammatory applications, the compound may inhibit the activity of enzymes involved in the production of inflammatory mediators.
Comparison with Similar Compounds
p-Nitrophenyl-β-D-glucopyranosiduronic acid: Known for its use in enzymatic assays.
Kaempferol 3-O-β-D-glucuronide: A flavonoid glucuronide with anti-inflammatory properties.
Wogonoside: A flavonoid glucuronide with anti-cancer and anti-inflammatory effects.
Uniqueness: b-D-Glucopyranosiduronic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl is unique due to its high fluorine content, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly useful in applications requiring durable and water-resistant materials.
Properties
Molecular Formula |
C16H13F17O7 |
|---|---|
Molecular Weight |
640.24 g/mol |
IUPAC Name |
6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H13F17O7/c17-9(18,1-2-39-8-5(36)3(34)4(35)6(40-8)7(37)38)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h3-6,8,34-36H,1-2H2,(H,37,38) |
InChI Key |
UZMXIMHOMUBIEV-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1C(C(C(C(O1)C(=O)O)O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B12316771.png)
![2-{9-Hydroxy-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-1-yl}prop-2-enal](/img/structure/B12316774.png)
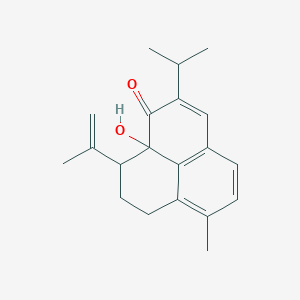
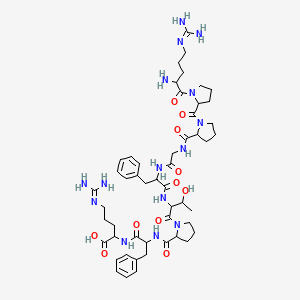
![1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran](/img/structure/B12316784.png)
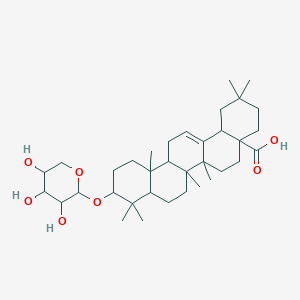
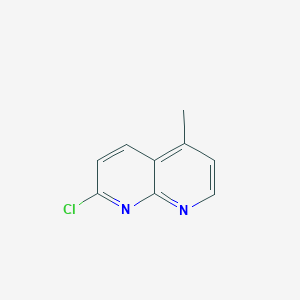
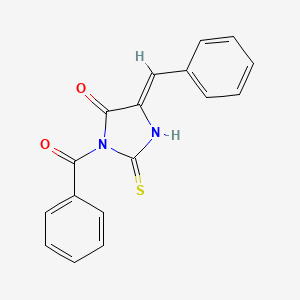
![N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid](/img/structure/B12316832.png)
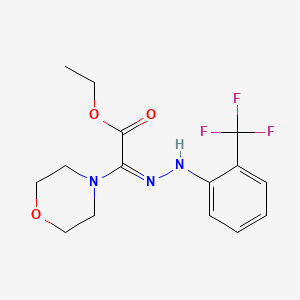
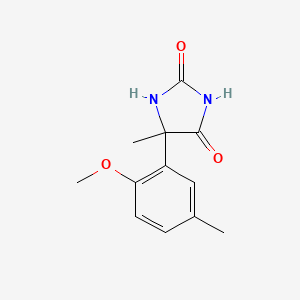
![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)

